

Pharmacological Profile of Carbodenafil: A Technical Guide

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Compound of Interest

Compound Name: Carbodenafil

Cat. No.: B589546

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Disclaimer: **Carbodenafil** and its analogues are unapproved research chemicals. The information provided herein is for scientific and research purposes only and is not intended for human or veterinary use. The pharmacological and toxicological properties of these compounds have not been fully elucidated through formal clinical trials.

Introduction

Carbodenafil is a synthetic compound structurally related to sildenafil, the active ingredient in Viagra®.[1][2] Like sildenafil, it is classified as a phosphodiesterase type 5 (PDE5) inhibitor.[3] PDE5 inhibitors are a class of drugs used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[3][4] **Carbodenafil** and its primary metabolite, desmethyl **carbodenafil** (also known as nor**carbodenafil**), have been identified as undeclared ingredients in some "herbal" dietary supplements marketed for sexual enhancement.[5][6] The lack of regulatory oversight and undisclosed presence of these potent pharmacological agents pose a significant public health risk.[7] This guide provides a comprehensive overview of the known pharmacological profile of **carbodenafil**, drawing from available data and comparative analysis with approved PDE5 inhibitors.

Chemical Identity

Carbodenafil and its desmethyl metabolite are analogues of sildenafil. Their chemical structures are presented below.

Carbodenafil

- IUPAC Name: 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[1]
- Molecular Formula: $C_{24}H_{32}N_6O_3$ [1]
- Molecular Weight: 452.5 g/mol [1]

Desmethyl Carbodenafil (Norcarbodenafil)

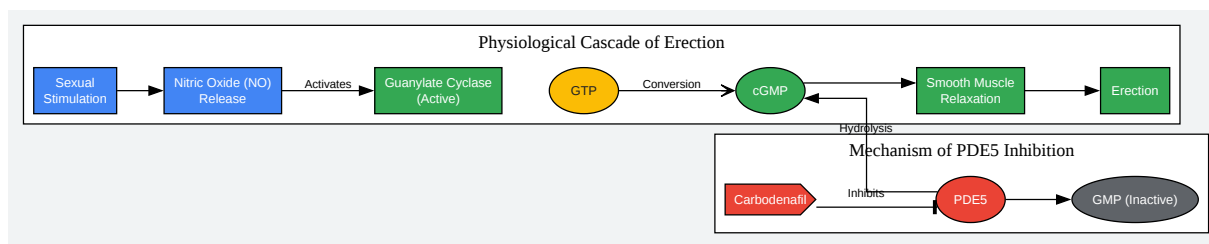
- IUPAC Name: 5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[5]
- Molecular Formula: $C_{23}H_{30}N_6O_3$ [5]
- Molecular Weight: 438.5 g/mol [5]

Pharmacodynamics

Mechanism of Action: PDE5 Inhibition

The mechanism of action of **carbodenafil** is presumed to be identical to that of other PDE5 inhibitors.[3][4] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis.[8] NO activates the enzyme guanylate cyclase, which increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3] cGMP is a second messenger that mediates smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and penile erection.[8]

The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5), which hydrolyzes cGMP to the inactive GMP.[4] By competitively inhibiting PDE5, **carbodenafil** prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile effects of nitric oxide.[3] It is important to note that PDE5 inhibitors do not induce erections directly; sexual stimulation is a prerequisite for their pharmacological effect.[8]



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Caption: Signaling pathway of PDE5 inhibition by **Carbodenafil**.

Selectivity Profile

The clinical efficacy and adverse effect profile of PDE5 inhibitors are influenced by their selectivity for PDE5 over other phosphodiesterase isoenzymes. While the specific selectivity profile of **carbodenafil** has not been formally studied, it is anticipated to be similar to other sildenafil analogues. For context, the selectivity of approved PDE5 inhibitors is presented in the table below.

PDE Isoenzyme	Sildenafil Selectivity (Fold vs. PDE5)	Vardenafil Selectivity (Fold vs. PDE5)	Tadalafil Selectivity (Fold vs. PDE5)
PDE1	10	15	>750
PDE2	>8000	>1000	>1000
PDE3	>8000	>1000	>1000
PDE4	>8000	>1000	>1000
PDE6 (Retina)	10	16	>750
PDE11 (Testis, Prostate)	>80	>1000	7.1

Data extrapolated
from publicly available
comparative studies
on approved PDE5
inhibitors.

Inhibition of PDE6 is associated with transient visual disturbances, while inhibition of PDE11 may be linked to myalgia.[\[9\]](#)

Pharmacokinetics

Detailed pharmacokinetic studies on **carbodenafil** are not available. The following information is based on data from a single fatal case of desmethyl **carbodenafil** toxicity and comparative data from approved PDE5 inhibitors.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of **carbodenafil** has not been characterized. For comparison, sildenafil is rapidly absorbed, with a mean absolute bioavailability of approximately 41%.[\[10\]](#) It is primarily metabolized by the hepatic cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).[\[10\]](#) The major metabolite of sildenafil is N-desmethyl sildenafil, which has about 50% of the potency of the parent compound.[\[11\]](#) Sildenafil and its metabolites are primarily

excreted in the feces (approximately 80%) and to a lesser extent in the urine (approximately 13%).^[11] It is plausible that **carbodenafil** follows a similar metabolic pathway, given that its primary identified metabolite is desmethyl **carbodenafil**.

Known Toxicological Data

A fatal case of acute desmethyl **carbodenafil** toxicity has been reported in a 34-year-old male.^[6] The concentration of desmethyl **carbodenafil** in the postmortem blood was quantified, providing the only known quantitative toxicokinetic data point for this compound.

Compound	Parameter	Value	Reference
Desmethyl Carbodenafil	Fatal Blood Concentration	0.92 ± 0.13 mg/L	^[12]

For comparison, a 50 mg oral dose of sildenafil typically results in a peak plasma concentration of approximately 0.15 mg/L.^[12]

Adverse Effects and Drug Interactions

The adverse effects of **carbodenafil** have not been systematically studied. However, based on its mechanism of action as a PDE5 inhibitor, the following adverse effects, common to this class of drugs, can be anticipated:

- Headache^[13]
- Flushing^[13]
- Dyspepsia^[13]
- Nasal congestion^[4]
- Abnormal vision^[13]
- Dizziness^[4]
- Back pain and myalgia^[4]

A significant and potentially fatal drug interaction can occur when PDE5 inhibitors are co-administered with organic nitrates (e.g., nitroglycerin).[4] The synergistic effect on cGMP levels can lead to a profound and life-threatening drop in blood pressure.[4]

Experimental Protocols

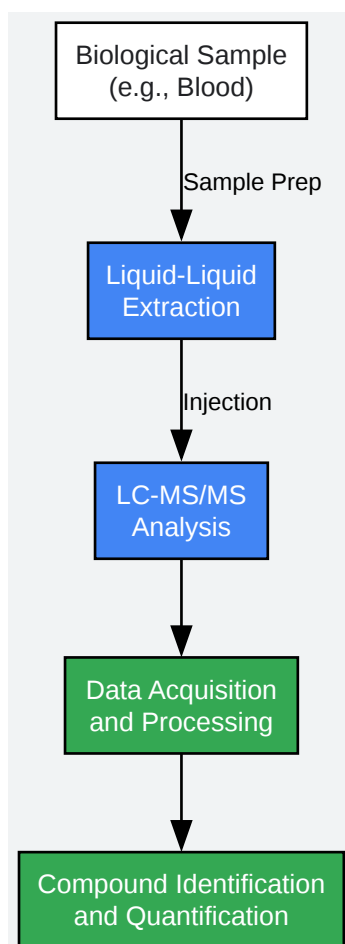
The following protocol is based on the methodology used for the detection and quantification of desmethyl **carbodenafil** in a postmortem blood sample from a fatal intoxication case.[12]

Sample Preparation: Liquid-Liquid Extraction

- Pipette 100 μ L of the biological sample (e.g., blood) into a 13 x 100 mm screw-top test tube.
- Fortify the sample with an appropriate internal standard (e.g., 10 μ L of diphenhydramine-D3 at 400 μ g/L).
- Add 100 μ L of saturated sodium borate buffer.
- Vortex the mixture for 10 seconds.
- Add 1 mL of n-butyl chloride.
- Cap the tube and place it on a rotary mixer for 20 minutes.
- Centrifuge at 3,000 rpm for 10 minutes.
- Transfer the organic layer to a new 13 x 100 mm screw-top test tube.
- Add 50 μ L of 0.1 M HCl to the organic layer.
- Vortex for 10 seconds.
- Centrifuge at 3,000 rpm for 10 minutes.
- Discard the organic layer.
- Evaporate the aqueous layer to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of mobile phase.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Instrumentation: Agilent 1290 HPLC with an Agilent Zorbax C18 column (3.0 x 100 mm, 3.5 μ m particles) coupled to a tandem mass spectrometer.[\[12\]](#)
- Mobile Phase:
 - Solvent A: 7 mM ammonium formate
 - Solvent B: Acetonitrile
- Gradient Elution:
 - 0-1 min: 10% B
 - 1-3.5 min: 10% to 95% B
 - 3.5-6 min: Hold at 95% B
 - 6-6.1 min: 95% to 10% B
 - 6.1-10 min: Hold at 10% B
- Mass Spectrometry: Operated in positive ion mode with appropriate precursor and product ion transitions for desmethyl **carbodenafil** and the internal standard.



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Caption: Workflow for identifying an unknown compound in a sample.

Conclusion

Carbodenafil is a potent, unapproved analogue of sildenafil that acts as a PDE5 inhibitor. Due to its illicit use in dietary supplements, it represents a significant risk to public health. While its pharmacological profile is presumed to be similar to that of approved PDE5 inhibitors, a lack of formal studies means that its specific pharmacokinetic, pharmacodynamic, and toxicological properties are not well-defined. The analytical methods outlined in this guide can be used for the detection and quantification of **carbodenafil** and its metabolites in biological matrices, which is crucial for forensic and clinical toxicology. Further research is necessary to fully characterize the pharmacological profile and potential risks associated with **carbodenafil** and its analogues.

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